molecular formula C12H16ClNO2 B4969673 3-chloro-N-(3-methoxypropyl)-4-methylbenzamide

3-chloro-N-(3-methoxypropyl)-4-methylbenzamide

Cat. No.: B4969673
M. Wt: 241.71 g/mol
InChI Key: VSYXHRBLOZOZGU-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxypropyl)-4-methylbenzamide is an organic compound with a molecular formula of C11H14ClNO2 It is a derivative of benzamide, featuring a chloro group at the 3-position, a methoxypropyl group at the N-position, and a methyl group at the 4-position of the benzene ring

Properties

IUPAC Name

3-chloro-N-(3-methoxypropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9-4-5-10(8-11(9)13)12(15)14-6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXHRBLOZOZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methoxypropyl)-4-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction, which involves the use of copper(I) chloride and hydrochloric acid.

    Alkylation: Finally, the N-position is alkylated with 3-methoxypropyl chloride in the presence of a base such as sodium hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methoxypropyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-methoxypropyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methoxypropyl)-4-methylbenzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxy

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